molecular formula C9H12BrN3 B11867953 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine

5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine

Cat. No.: B11867953
M. Wt: 242.12 g/mol
InChI Key: JBZFYNFXBAWMST-UHFFFAOYSA-N
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Description

5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H12BrN3 It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a pyrrolidinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-chloropyridine.

    Nucleophilic Substitution: The chloropyridine undergoes nucleophilic substitution with pyrrolidine under basic conditions to form 5-bromo-3-(pyrrolidin-1-yl)pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include pyrrolidine and a base such as potassium carbonate.

    Palladium-Catalyzed Amination: Palladium catalysts and ligands are used along with amine sources.

    Suzuki-Miyaura Coupling: Organoboron reagents and palladium catalysts are employed.

Major Products

    Substituted Pyridines: Products with various substituents replacing the bromine atom.

    Oxidized/Reduced Derivatives: Compounds with modified pyrrolidinyl groups.

    Coupled Products: Complex molecules formed through carbon-carbon bond formation.

Scientific Research Applications

5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a pyrrolidinyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

IUPAC Name

5-bromo-3-pyrrolidin-1-ylpyridin-2-amine

InChI

InChI=1S/C9H12BrN3/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,12)

InChI Key

JBZFYNFXBAWMST-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

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